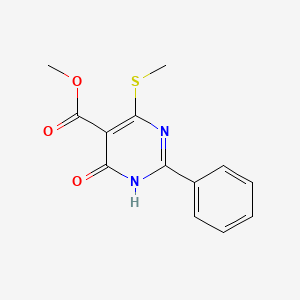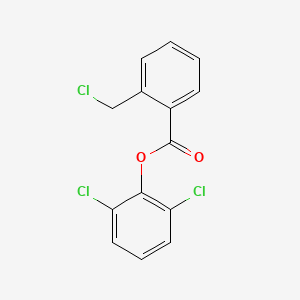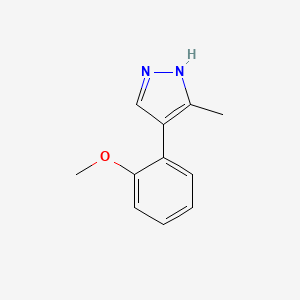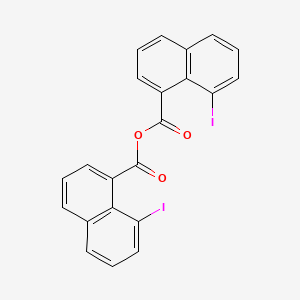![molecular formula C20H19BrN4O3S B1620591 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 4698-95-7](/img/no-structure.png)
5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone” is a chemical compound . It’s a complex organic molecule with potential applications in various fields .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific physical and chemical properties of this compound are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
A novel series of pyridazinone analogs, including derivatives of 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, has been developed as potent β-1,3-glucan synthase inhibitors. These compounds exhibit significant antifungal activity against strains such as Candida glabrata and Candida albicans, highlighting their potential in addressing fungal infections (Zhou et al., 2011). Additionally, derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and tested for in vitro antimicrobial activity, showing effectiveness against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt et al., 2016).
Synthetic Methodologies
Research has also focused on the efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, including derivatives of our compound of interest. These methods contribute to the broader spectrum of biological activities of functionalized pyridazinones, useful in pharmaceuticals, microbiocides, and pesticides (Tsolomiti et al., 2007).
Herbicidal Activity
Pyridazinone derivatives have been explored for their herbicidal activity, inhibiting processes crucial for plant growth. For example, certain substituted pyridazinones can inhibit the Hill reaction and photosynthesis, a mechanism that accounts for their phytotoxicity and presents a potential application in weed control (Hilton et al., 1969).
Pharmaceutical Research
Beyond antifungal and antimicrobial uses, pyridazinone derivatives have been investigated for their therapeutic potential in various other areas. Studies have shown these compounds to have significant efficacy in in vivo models of infection and to possess a range of biological activities that could be beneficial for developing new treatments (Ting et al., 2011).
Antinociceptive Agents
Derivatives of pyridazinones, including those structurally related to 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, have been synthesized and tested for their analgesic activity. These compounds have shown high antinociceptive activity, suggesting their potential as pain management solutions (Cesari et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds, such as pyridazinone derivatives, have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Similar compounds have been shown to exhibit a wide range of pharmacological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone' involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-phenyl-3-hydroxypyridazine in the presence of a base to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "piperazine", "2-phenyl-3-hydroxypyridazine", "base" ], "Reaction": [ "Step 1: React 4-bromobenzenesulfonyl chloride with piperazine in anhydrous conditions to form 4-[(4-bromophenyl)sulfonyl]piperazine.", "Step 2: Dissolve 4-[(4-bromophenyl)sulfonyl]piperazine and 2-phenyl-3-hydroxypyridazine in a suitable solvent and add a base such as triethylamine or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for a specific period of time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
4698-95-7 |
Molekularformel |
C20H19BrN4O3S |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) |
InChI-Schlüssel |
XDHOUZWMEHWOKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1620508.png)

![4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1620510.png)



![1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620515.png)

![1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1620518.png)


![3-[(2-chloroacetyl)amino]thiophene-2-carboxylic Acid](/img/structure/B1620524.png)

